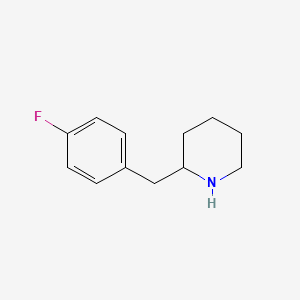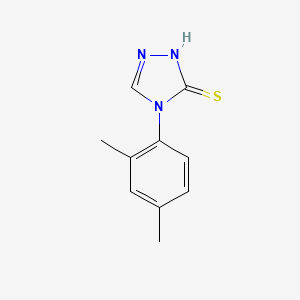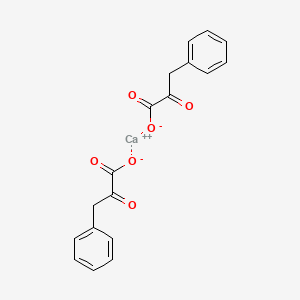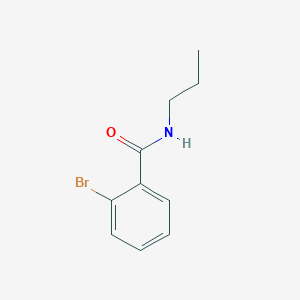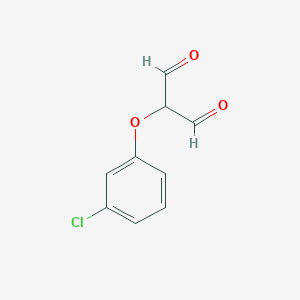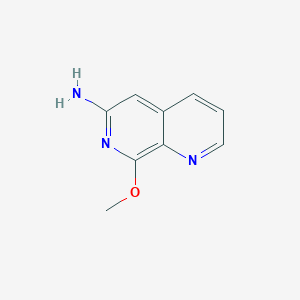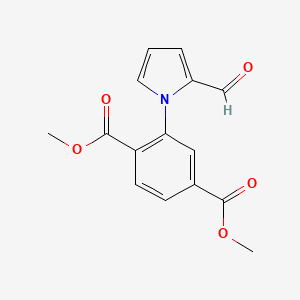
dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alkaloid Synthesis and Chemical Structure Analysis
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate and its derivatives have been a subject of interest in the synthesis of new pyrrole alkaloids. For instance, Youn et al. (2013) isolated new pyrrole alkaloids with bulky N‐Alkyl side chains containing stereogenic centers from Lycium chinense, showcasing the chemical structure and spectroscopic data of these compounds (Youn et al., 2013).
Antimicrobial Agent Synthesis
The compound's derivatives have been utilized in synthesizing novel antimicrobial agents. Hublikar et al. (2019) synthesized novel derivatives and evaluated their in vitro antimicrobial activities, highlighting the importance of the heterocyclic ring in the structure for antibacterial and antifungal activity (Hublikar et al., 2019).
Catalysis and Polymerization
Research also explores the use of this compound in catalysis and polymerization processes. For example, Yokoyama and Fujita (2004) studied the hydrogenation of dimethyl terephthalate over ZrO2 catalysts, contributing to the understanding of the reactivity of various dicarboxylic acid diesters (Yokoyama & Fujita, 2004).
Environmental Impact and Toxicity Reduction
Cheng et al. (2020) researched the environmental fate of dimethyl terephthalate, a primary ingredient in the manufacture of polyesters and industrial plastics. They identified the esterase gene dmtH involved in transforming dimethyl terephthalate to less toxic mono-methyl terephthalate, reducing its environmental toxicity (Cheng et al., 2020).
Material Science and Industrial Applications
In material science and industrial applications, Kricheldorf et al. (2005) studied the polycondensation of dimethyl terephthalate with various catalysts, contributing to the development of new materials with specific properties (Kricheldorf et al., 2005).
Eigenschaften
IUPAC Name |
dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXNCDNDLUHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

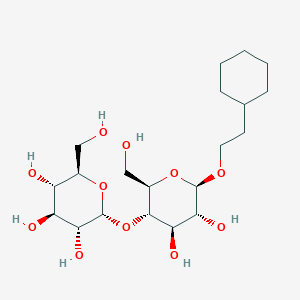
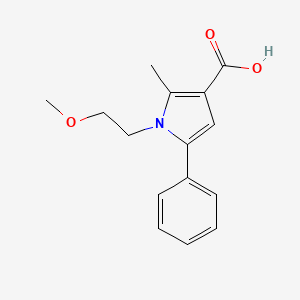
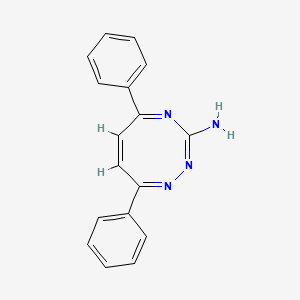
![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)
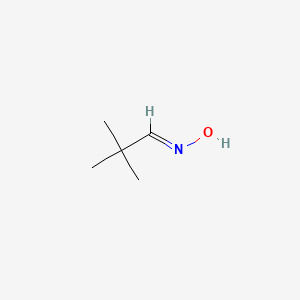
![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
